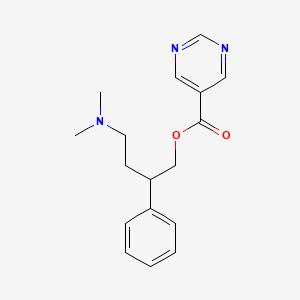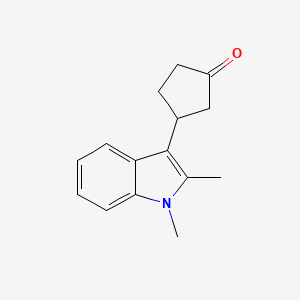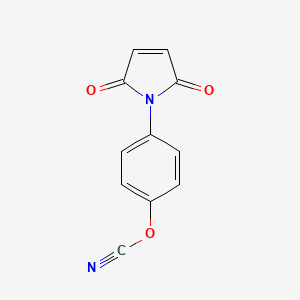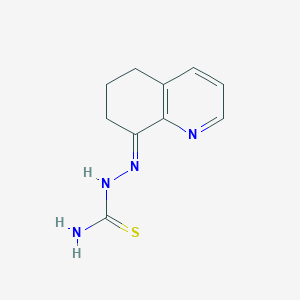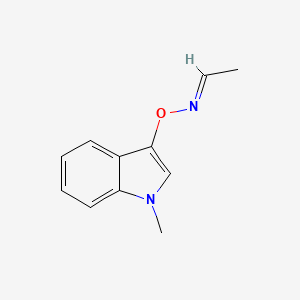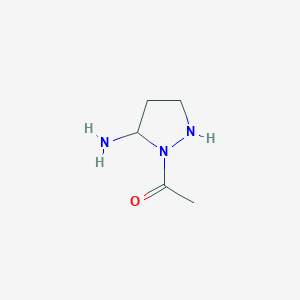
1-(5-Aminopyrazolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Aminopyrazolidin-1-yl)ethanone is a chemical compound with the molecular formula C5H11N3O. It belongs to the class of pyrazolidine derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Aminopyrazolidin-1-yl)ethanone typically involves the reaction of pyrazolidine derivatives with appropriate reagents. One common method includes the reaction of 5-amino-1H-pyrazole with ethanoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Aminopyrazolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-(5-Aminopyrazolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Aminopyrazolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Known for its heat-resistant properties and applications in energetic materials.
Pyrazolo[5,1-c]triazine: Studied for its antitrypanosomal and antimicrobial activities.
Thiazoles: Known for their diverse biological activities, including antimicrobial and antifungal properties.
Uniqueness: Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound for further research and development .
Properties
CAS No. |
105330-90-3 |
|---|---|
Molecular Formula |
C5H11N3O |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
1-(5-aminopyrazolidin-1-yl)ethanone |
InChI |
InChI=1S/C5H11N3O/c1-4(9)8-5(6)2-3-7-8/h5,7H,2-3,6H2,1H3 |
InChI Key |
ZLXDXQHHKQHOMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CCN1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Chloroanilino)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione](/img/structure/B12913862.png)
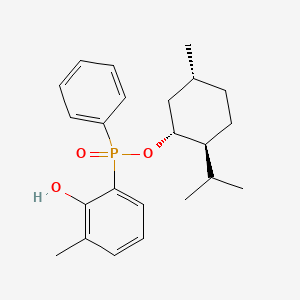
![3-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-7-(diethylamino)-5-phenylphenazinium chloride](/img/structure/B12913883.png)
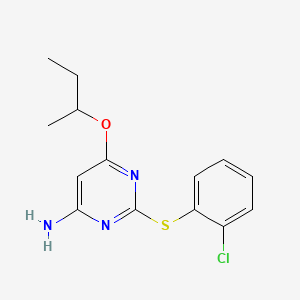
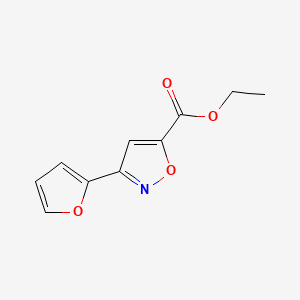
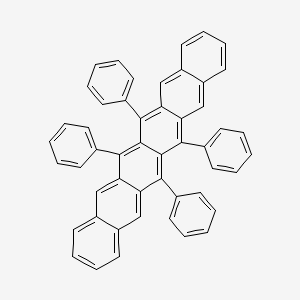
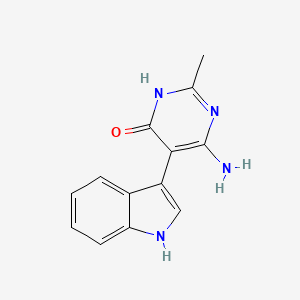
![2H-Pyran-3-carbonitrile, 6-[1,1'-biphenyl]-4-yl-2-oxo-4-(1-pyrrolidinyl)-](/img/structure/B12913903.png)

